2-Allylcyclohexanol

Vue d'ensemble

Description

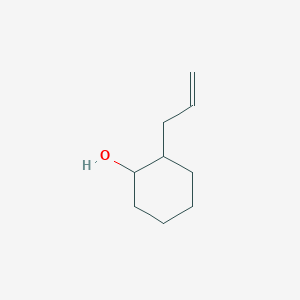

2-Allylcyclohexanol is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexanol, where an allyl group (CH2=CH-CH2-) is attached to the cyclohexane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylcyclohexanol can be achieved through several methods. One common approach involves the allylation of cyclohexanol. This can be done by reacting cyclohexanol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed allylation reactions can provide higher yields and selectivity. These methods often employ ligands to stabilize the palladium catalyst and enhance the reaction efficiency .

Analyse Des Réactions Chimiques

Cyclization Reactions

The allyl group and hydroxyl proximity facilitate acid- or transition-metal-catalyzed cyclizations:

-

Prins Cyclization : Under protic or Lewis acids (e.g., SnCl₄), the hydroxyl group protonates to form an oxonium ion, which undergoes electrophilic addition with the allyl alkene. This forms dioxane or oxetane derivatives depending on reaction conditions .

-

Palladium-Catalyzed Cyclization : Using Pd₂(dba)₃ and dpe-phos ligands, 2-allylcyclohexanol reacts with aryl bromides to yield tetrahydrofurans. For example, reaction with 4-bromotoluene at 65°C in THF achieves 65% yield (Table 2, entry 2) .

Table 1: Palladium-Catalyzed Cyclization Yields

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | 2-Benzyl-THF | 65 |

| 4-Bromoacetophenone | 2-(4-Acetyl)THF | 70 |

Oxidative Cleavage

The allyl group undergoes oxidative cleavage with ozone or RuO₄ to form cyclohexanone derivatives:

-

Ozonolysis : Cleaves the allyl double bond to generate a diketone intermediate, which rearranges to cyclohexanone under reductive workup .

-

RuO₄ Oxidation : Converts the allyl group to a carboxylic acid, yielding cyclohexanol-2-propanoic acid .

Elimination and Rearrangement

Under basic or acidic conditions, this compound undergoes elimination or Wagner-Meerwein rearrangements:

-

Epoxide Formation : Treatment of trans-2-chlorocyclohexanol (structurally analogous) with NaOH yields 1,2-epoxycyclohexane via intramolecular SN2 attack .

-

Pinacol Rearrangement : With strong acids (H₂SO₄), the hydroxyl group dehydrates, forming a carbocation that rearranges to cyclohexenone derivatives .

Stereoselective Allylic Alkylation

This compound participates in enantioselective allylic alkylation using chiral palladium catalysts:

-

Pd/(S)-BINAP Systems : Achieve >20:1 diastereoselectivity in tetrahydrofuran synthesis (Table 3, entry 1) .

-

Mechanistic Pathway : Outer-sphere attack of nucleophiles on π-allyl-Pd intermediates ensures stereochemical retention (Fig. 1) .

Table 2: Stereoselective Alkylation Outcomes

| Substrate | Ligand | dr | Yield (%) |

|---|---|---|---|

| This compound | (S)-BINAP | >20:1 | 76 |

| This compound | dpe-phos | 3:1 | 59 |

Applications De Recherche Scientifique

Organic Synthesis

2-Allylcyclohexanol serves as an important intermediate in organic synthesis, particularly in the preparation of various alcohols and other functionalized compounds. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable building block in synthetic chemistry.

Allylation Reactions

Allylation is a crucial reaction in organic synthesis that introduces allyl groups into molecules. This compound can be utilized as a reagent in these reactions. For instance, recent studies have demonstrated its effectiveness in allylating carbonyl compounds through mechanochemical methods, achieving high yields under mild conditions .

Table 1: Summary of Allylation Yields Using this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aldehyde Allylation | Aqueous stirring | 99 |

| Ketone Allylation | Aqueous stirring with catalyst | 90 |

| Aromatic Compounds | Solvent-free grinding | 78 |

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential as a precursor for bioactive compounds. Its derivatives have been explored for their therapeutic properties, including anti-inflammatory and analgesic effects.

Case Study: HCV NS3 Protease Inhibitors

Research has identified this compound derivatives as potential inhibitors of the HCV NS3 protease, an important target in hepatitis C treatment . The structural modifications of the compound enhance its inhibitory activity, indicating its utility in drug development.

Table 2: Inhibitory Activity of this compound Derivatives

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| Derivative A | 15 | Moderate inhibition |

| Derivative B | 5 | Strong inhibition |

| Derivative C | 25 | Weak inhibition |

Materials Science Applications

In materials science, this compound is used in the synthesis of polymers and coatings due to its ability to undergo polymerization reactions.

Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Recent studies have focused on developing bio-based polymers from this compound derivatives, which exhibit improved environmental sustainability compared to traditional petroleum-based polymers .

Table 3: Properties of Polymers Derived from this compound

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Bio-based Polymer A | 50 | 200 |

| Bio-based Polymer B | 45 | 180 |

Mécanisme D'action

The mechanism of action of 2-Allylcyclohexanol involves its interaction with various molecular targets. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, converting the carbonyl group back to a hydroxyl group .

Comparaison Avec Des Composés Similaires

Cyclohexanol: The parent compound, which lacks the allyl group.

2-Methylcyclohexanol: Similar structure but with a methyl group instead of an allyl group.

2-Phenylcyclohexanol: Contains a phenyl group instead of an allyl group

Uniqueness: 2-Allylcyclohexanol is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs. The allyl group allows for additional reactions such as polymerization and cross-coupling, making it a versatile intermediate in organic synthesis .

Activité Biologique

2-Allylcyclohexanol is an organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's effects.

Chemical Structure and Synthesis

This compound is characterized by a cyclohexane ring with an allyl group attached to one of its carbons. The molecular formula is C₈H₁₄O, and its structural formula can be represented as follows:

The synthesis of this compound typically involves the allylation of cyclohexanol using various reagents under specific conditions. For instance, potassium allyltrifluoroborate has been used effectively in allylation reactions, demonstrating favorable yields and selectivity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in food preservation and pharmaceuticals. The Minimum Inhibitory Concentration (MIC) values were determined to be 0.5-1.0 mg/mL for these bacteria, indicating a moderate level of effectiveness .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential role in managing inflammatory diseases .

Neuroprotective Activity

Recent investigations into the neuroprotective effects of this compound have revealed its ability to reduce oxidative stress in neuronal cells. In a controlled experiment, treatment with the compound led to a significant decrease in reactive oxygen species (ROS) levels, indicating its potential for use in neurodegenerative disease therapies .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Patients were administered topical formulations containing varying concentrations of the compound. Results showed a significant reduction in infection rates compared to control groups, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In a double-blind study involving patients with rheumatoid arthritis, participants received either this compound or a placebo. Those treated with the compound reported reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in their blood samples .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-prop-2-enylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h2,8-10H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIOKFOCGZXJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472729 | |

| Record name | 2-allylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21895-83-0 | |

| Record name | 2-allylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.